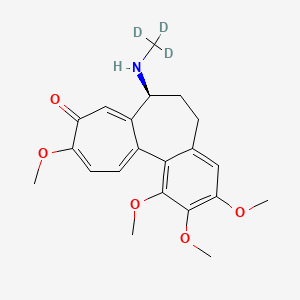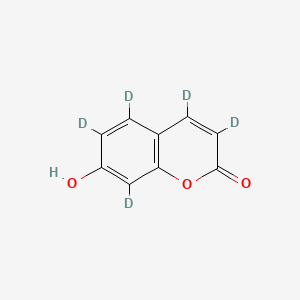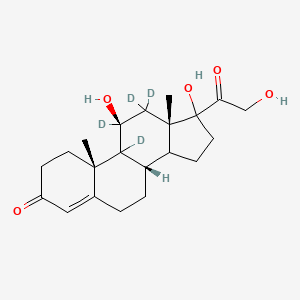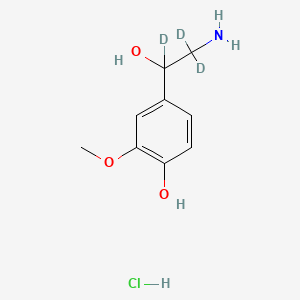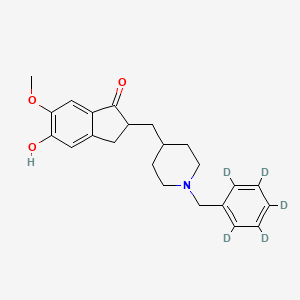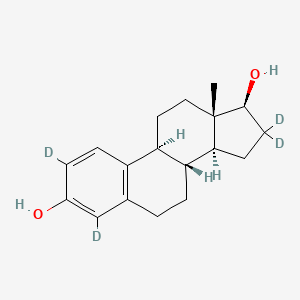
2-丙基戊酸-D15
描述
2-Propylpentanoic acid is a short-chain fatty acid and potentially inhibits histone deacetylase action. It is known to promote tumor cell toxicity and increase susceptibility to radiation. 2-Propylpentanoic acid elevates the levels of γ-aminobutyric acid in the brain .
Molecular Structure Analysis
The molecular formula of 2-Propylpentanoic-D15 acid is C8H16O2 . The InChI string representation of its structure is InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D . The compound has a molecular weight of 159.30 g/mol .
Physical And Chemical Properties Analysis
2-Propylpentanoic-D15 acid has a molecular weight of 159.30 g/mol . The compound has a density of 0.9±0.1 g/cm³, a boiling point of 220.0±0.0 °C at 760 mmHg, and a flash point of 111.1±0.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
科学研究应用
Cell Culture Supplementation
2-Propylpentanoic acid is utilized in cell culture media to support the growth and maintenance of cells. It acts as a supplement in mouse embryonic fibroblast-conditioned medium (MEF-CM), which is crucial for feeding the cells and ensuring their viability .
Histone Deacetylase Inhibition
This compound exhibits potential as a histone deacetylase inhibitor. By inhibiting this enzyme, 2-Propylpentanoic acid can affect gene expression, which is a promising avenue for cancer treatment as it can promote tumor cell toxicity and increase susceptibility to radiation .
Neurological Research
In neurological studies, 2-Propylpentanoic acid is known to elevate the levels of γ-aminobutyric acid (GABA) in the brain. This elevation can lead to reduced central nervous system action, which is significant in the research of neurological disorders and the effects of substance overdose .
Radiation Therapy Enhancement
Due to its ability to increase tumor cell sensitivity to radiation, 2-Propylpentanoic acid is being researched for its applications in enhancing the effectiveness of radiation therapy. This could potentially lead to improved outcomes in cancer treatment .
Thermophysical Property Analysis
The compound’s thermophysical properties are critically evaluated for various applications, including the determination of boiling points, critical temperatures, and pressures. These properties are essential for the design of chemical processes and equipment .
Chemical Synthesis
2-Propylpentanoic acid serves as a building block in chemical synthesis. Its structure is useful in creating more complex molecules, which can have various applications in pharmaceuticals and materials science .
作用机制
安全和危害
未来方向
While the specific future directions for 2-Propylpentanoic-D15 acid are not mentioned in the search results, 2-Propylpentanoic acid has been investigated for neuroprotective, anti-manic, and anti-migraine effects . It is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types .
属性
IUPAC Name |
2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-BKUSUEPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232089 | |
| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362049-65-8 | |
| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



